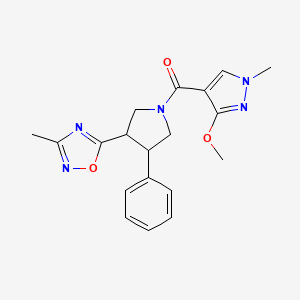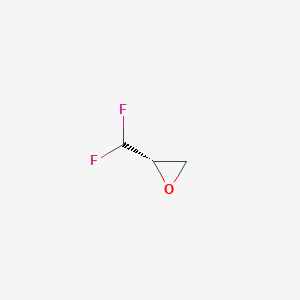![molecular formula C12H14N2O B2362175 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 796069-34-6](/img/structure/B2362175.png)
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a compound that has been synthesized and evaluated in the context of pharmacological research . It is a derivative of melatonin .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions. In one study, two novel series of melatonin-derived compounds were synthesized and evaluated at the MT(1) and MT(2) subtypes of melatonin receptors . Another study described the nucleophilic substitutions of the benzotriazolyl group with various reagents to yield novel 10-methyl-1,2,3,4-tetrahydropyrazino indoles .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C12H14N2O . The compound is part of a novel class of I(2) imidazoline receptor ligands .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. For instance, the nucleophilic substitutions of the benzotriazolyl group in the compound with various reagents have been reported .Wissenschaftliche Forschungsanwendungen
Imidazoline Receptor Ligands
- 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles as Imidazoline Receptor Ligands : These compounds, particularly 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, have shown high affinity for I(2) imidazoline receptors with exceptional selectivity over other receptors (Chang-Fong et al., 2004).
Antiproliferative Agent
- Antiproliferative Activity Against Leukemia Cells : A study discovered that 8-methoxypyrazino[1,2-a]indole demonstrated potent antiproliferative effects against human leukemia K562 cells. This finding contributes to the development of novel anticancer agents (Romagnoli et al., 2009).
Synthesis and Chemical Properties
- Synthesis of Tetrahydropyrazino[1,2-a]indoles : Various studies have focused on synthesizing and studying the chemical properties of tetrahydropyrazino[1,2-a]indoles, demonstrating their potential in chemical research and pharmaceutical development. This includes work on tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones (Bhattacharya et al., 2001), oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles (Shiri et al., 2019), and other related compounds.
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Several studies have reported the antibacterial and antifungal activities of 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives. These compounds showed varying degrees of effectiveness against different bacterial and fungal strains (Tiwari et al., 2006).
Antioxidant Properties
- Antioxidant Activities : Indole and its alkyl-substituted derivatives, including compounds related to 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, have been studied for their antioxidant properties, particularly in protecting against radical-induced oxidation (Zhao & Liu, 2009).
Breast Cancer Research
- Effect on Breast Cancer Cell Lines : Research on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs has shown promising results in inhibiting breast cancer cell lines, particularly in triple-negative breast cancer (TNBC) (Kim et al., 2017).
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to observable changes in the biological system.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is known to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring has the affinity to bind to receptors , which suggests that it may interact with various biomolecules in the body
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is synthesized via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPIXHJBXIBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
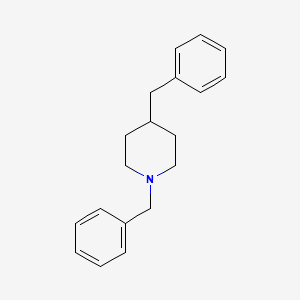
![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)

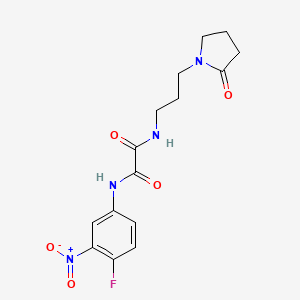

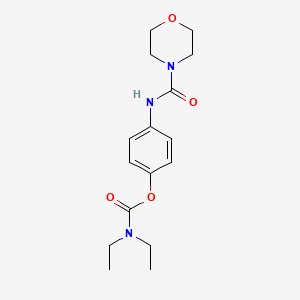
![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)


![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
